2,6-二溴吡啶-4-羧酸乙酯

描述

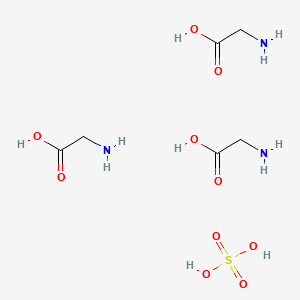

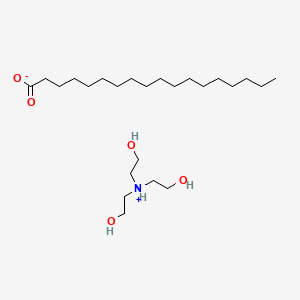

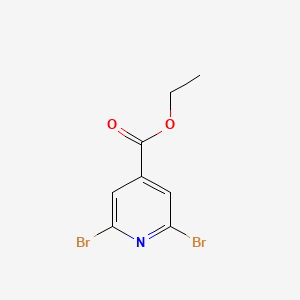

Ethyl 2,6-dibromopyridine-4-carboxylate is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 . It is also known by the IUPAC name ethyl 2,6-dibromoisonicotinate .

Synthesis Analysis

The key compound ethyl 2,6-dibromopyridine-4-carboxylate can be prepared in two steps starting from the commercially available citrazinic acid . By using the Stille coupling reaction, ethyl 2,3-dibromopyridine-4-carboxylate was converted to 2,2′-bipyridines, 2,2′ : 6′,2′′-terpyridines and 2,2′ : 6′,2′′ : 6′′,2′′′ : 6′′′,2′′′′-quinquepyridines which bear a carboxylate functional group directly attached to the central pyridine ring .Molecular Structure Analysis

The InChI code for Ethyl 2,6-dibromopyridine-4-carboxylate is 1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The Stille coupling reaction is a key process in the synthesis of ethyl 2,6-dibromopyridine-4-carboxylate . This reaction involves the conversion of ethyl 2,3-dibromopyridine-4-carboxylate to various pyridine derivatives .Physical and Chemical Properties Analysis

Ethyl 2,6-dibromopyridine-4-carboxylate has a molecular weight of 308.96 . It has a density of 1.823g/cm3 . The boiling point of the compound is 333.5ºC at 760mmHg .科学研究应用

有机合成

2,6-二溴吡啶-4-羧酸乙酯是有机合成中的重要试剂。 它是各种偶联反应(包括 Stille 偶联)的前体,用于生产联吡啶和三联吡啶 。这些吡啶衍生物是合成复杂有机分子的关键中间体,用于制药、农业化学和材料科学。

药物研究

在药物研究中,该化合物用于合成各种药物化合物。 其二溴吡啶核心特别适用于构建具有潜在神经保护和抗炎特性的分子 。吡啶环上的卤素原子可以进一步官能化,从而产生多种生物活性分子。

材料科学

2,6-二溴吡啶-4-羧酸乙酯通过使合成新型有机材料成为可能,为材料科学做出了贡献。 通过钯催化偶联反应,它可以转化为寡吡啶 ,它们是电子材料(如有机发光二极管 (OLED) 和有机光伏 (OPV))的构建块。

化学工程

在化学工程中,该化合物用于开发新的化学工艺并优化现有工艺。 其可预测的反应性特征允许高效合成复杂分子,这可以促进过程化学的进步和新型工业催化剂的开发 。

生物化学

2,6-二溴吡啶-4-羧酸乙酯在生物化学研究中起着作用,作为与生物系统相互作用的化合物的合成中间体。 其结构可以进行修饰以研究酶-底物相互作用、受体结合和其他生化途径 。

环境应用

虽然 2,6-二溴吡啶-4-羧酸乙酯的直接环境应用没有广泛记录,但其在合成环境友好型化学品中的作用值得注意。 它可以用于创建用作目前在农业和工业中使用的更毒性物质的更安全替代品的化合物 。

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 are applicable to it . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

属性

IUPAC Name |

ethyl 2,6-dibromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSFXTCLCJXWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238009 | |

| Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-70-7 | |

| Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090050707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ethyl 2,6-dibromopyridine-4-carboxylate a significant compound in organic synthesis?

A1: Ethyl 2,6-dibromopyridine-4-carboxylate serves as a crucial starting material for creating more complex molecules, particularly oligopyridines. [] This compound's structure, featuring two bromine atoms, allows for further modifications through reactions like the Stille coupling. This enables chemists to attach different groups to the pyridine ring, leading to the synthesis of diverse oligopyridine derivatives with potentially valuable applications.

Q2: How is Ethyl 2,6-dibromopyridine-4-carboxylate utilized in the synthesis of oligopyridines?

A2: The paper demonstrates the use of the Stille coupling reaction to transform Ethyl 2,6-dibromopyridine-4-carboxylate into various oligopyridines. [] This reaction replaces the bromine atoms with desired groups, ultimately linking pyridine rings together. For instance, the paper details the successful creation of 2,2'-bipyridines, 2,2':6',2''-terpyridines, and even 2,2':6',2'':6'',2''':6''',2''''-quinquepyridines, all incorporating a carboxylate functional group directly linked to the central pyridine ring. [] This highlights the compound's versatility in constructing diverse and complex pyridine-based structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。